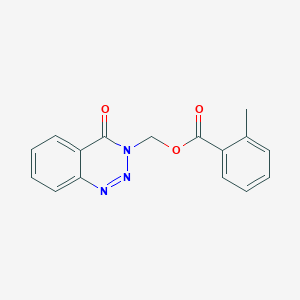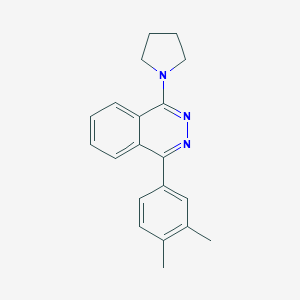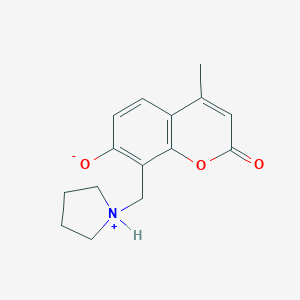![molecular formula C21H15N3OS B382565 13,14-dimethyl-8-phenyl-15-thia-9,10,17-triazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(17),2,4,6,8,12(16),13-heptaen-11-one](/img/structure/B382565.png)
13,14-dimethyl-8-phenyl-15-thia-9,10,17-triazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(17),2,4,6,8,12(16),13-heptaen-11-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cambridge ID 7156100 is a compound listed in the Crystallography Open Database. This compound has been studied for its unique structural and chemical properties, making it a subject of interest in various scientific fields.
Preparation Methods
The preparation of Cambridge ID 7156100 involves specific synthetic routes and reaction conditions. The methods used for its synthesis include:
Adding acid to a solid metal, insoluble base, or insoluble carbonate: This method involves heating a dilute acid in a beaker using a Bunsen burner flame and adding the insoluble metal, base, or carbonate gradually until the base is in excess.
Reacting a dilute acid and alkali (soluble base): This method involves mixing a dilute acid with an alkali to form the desired salt.
Chemical Reactions Analysis
Cambridge ID 7156100 undergoes various types of chemical reactions, including:
Oxidation and Reduction: These reactions involve the gain or loss of oxygen or electrons.
Substitution Reactions: These reactions involve the replacement of one atom or group of atoms in a molecule with another atom or group of atoms.
Common reagents and conditions used in these reactions include acids, bases, and various solvents. The major products formed from these reactions depend on the specific reactants and conditions used.
Scientific Research Applications
Cambridge ID 7156100 has a wide range of scientific research applications, including:
Chemistry: It is used in the study of chemical reactions and the development of new compounds.
Biology: It is used in the study of biological processes and the development of new drugs.
Medicine: It is used in the development of new treatments for various diseases.
Industry: It is used in the production of various industrial products
Mechanism of Action
The mechanism of action of Cambridge ID 7156100 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to specific receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application of the compound .
Comparison with Similar Compounds
Cambridge ID 7156100 can be compared with other similar compounds based on its chemical structure and properties. Some similar compounds include those listed in the ChemBridge database, which can be searched using chemical structure or ID values . The uniqueness of Cambridge ID 7156100 lies in its specific structural and chemical properties, which make it suitable for various scientific applications.
Properties
Molecular Formula |
C21H15N3OS |
|---|---|
Molecular Weight |
357.4g/mol |
IUPAC Name |
13,14-dimethyl-8-phenyl-15-thia-9,10,17-triazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(17),2,4,6,8,12(16),13-heptaen-11-one |
InChI |
InChI=1S/C21H15N3OS/c1-12-13(2)26-20-17(12)21(25)24-19(22-20)16-11-7-6-10-15(16)18(23-24)14-8-4-3-5-9-14/h3-11H,1-2H3 |
InChI Key |
RLEKWJBAZOYSKR-UHFFFAOYSA-N |
SMILES |
CC1=C(SC2=C1C(=O)N3C(=N2)C4=CC=CC=C4C(=N3)C5=CC=CC=C5)C |
Canonical SMILES |
CC1=C(SC2=C1C(=O)N3C(=N2)C4=CC=CC=C4C(=N3)C5=CC=CC=C5)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-amino-4-[4-(difluoromethoxy)phenyl]-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B382485.png)


![ethyl 5-{[(7-methoxy-4-methyl-2-quinolinyl)sulfanyl]acetyl}-2,4-dimethyl-1H-pyrrole-3-carboxylate](/img/structure/B382489.png)
![12-[4-(2-Methoxyphenyl)piperazin-1-yl]-10-methyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraene](/img/structure/B382490.png)
![10-Methyl-12-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),8,10-tetraene](/img/structure/B382491.png)
![2-[(5-Methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]-1-phenylethanone](/img/structure/B382493.png)
![2-(4-piperidinylmethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B382495.png)


![4-[2-(1,3-benzothiazol-6-yl)hydrazin-1-ylidene]-1,3-diphenyl-4,5-dihydro-1H-pyrazol-5-one](/img/structure/B382499.png)
![N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-(5,6-dimethyl-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl)sulfanylacetamide](/img/structure/B382501.png)
![2-[(3-allyl-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio]-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide](/img/structure/B382503.png)
![N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-(4-oxo-5-phenyl-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl)sulfanylacetamide](/img/structure/B382506.png)
